molecular formula C15H12N2OS B14144824 Thiocyanic acid, diphenylcarbamoylmethyl ester CAS No. 73908-98-2

Thiocyanic acid, diphenylcarbamoylmethyl ester

Cat. No.: B14144824
CAS No.: 73908-98-2
M. Wt: 268.3 g/mol
InChI Key: AUTSTFRIQMAXAQ-UHFFFAOYSA-N
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Description

Thiocyanic acid, diphenylcarbamoylmethyl ester is an organic compound with the molecular formula C_15H_12N_2OS It is a derivative of thiocyanic acid, where the hydrogen atom is replaced by a diphenylcarbamoylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, diphenylcarbamoylmethyl ester typically involves the reaction of thiocyanic acid with diphenylcarbamoylmethyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, diphenylcarbamoylmethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.

    Substitution: The thiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium methoxide, and thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiocyanates depending on the nucleophile used.

Scientific Research Applications

Thiocyanic acid, diphenylcarbamoylmethyl ester has several scientific research applications:

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of thiocyanic acid, diphenylcarbamoylmethyl ester involves its interaction with molecular targets through its thiocyanate group. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Thiocyanic acid, phenylmethyl ester
  • Thiocyanic acid, methyl ester
  • Isothiocyanic acid

Uniqueness

Thiocyanic acid, diphenylcarbamoylmethyl ester is unique due to its diphenylcarbamoylmethyl group, which imparts distinct chemical properties and potential biological activities. Compared to other thiocyanates, it has a more complex structure, which may enhance its reactivity and specificity in various applications.

Properties

CAS No.

73908-98-2

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

[2-oxo-2-(N-phenylanilino)ethyl] thiocyanate

InChI

InChI=1S/C15H12N2OS/c16-12-19-11-15(18)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11H2

InChI Key

AUTSTFRIQMAXAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC#N

Origin of Product

United States

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